Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-

Description

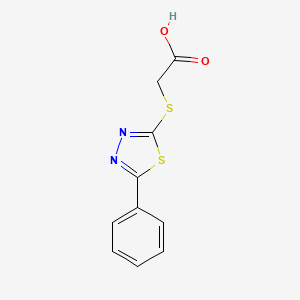

Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-yl)thio)- (CAS: CID 47305) is a heterocyclic compound with the molecular formula C₁₀H₈N₂O₂S₂ and a molecular weight of 252.3 g/mol . Its structure features a 1,3,4-thiadiazole ring substituted with a phenyl group at the 5-position and a thioether-linked acetic acid moiety at the 2-position (SMILES: C1=CC=C(C=C1)C2=NN=C(S2)SCC(=O)O) .

Properties

CAS No. |

64145-06-8 |

|---|---|

Molecular Formula |

C10H8N2O2S2 |

Molecular Weight |

252.3 g/mol |

IUPAC Name |

2-[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid |

InChI |

InChI=1S/C10H8N2O2S2/c13-8(14)6-15-10-12-11-9(16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |

InChI Key |

KASGLGRECIHPOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)SCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)- typically involves the reaction of 5-phenyl-1,3,4-thiadiazole-2-thiol with acetic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiadiazole derivatives.

Substitution: Various substituted phenyl or thiadiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity is attributed to the induction of apoptosis in cancer cells and the inhibition of cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Oxadiazole Substitutions

Key Insight : Replacing the thiadiazole ring with oxadiazole alters coordination chemistry and bioactivity. Oxadiazole derivatives exhibit enhanced metal-binding capacity but reduced anti-inflammatory efficacy compared to thiadiazole analogues .

Thiadiazole Derivatives with Nitro Substituents

Key Insight : Nitro groups enhance electron-withdrawing effects, improving interactions with Akt’s catalytic domain via π-π stacking and hydrogen bonding. These compounds outperform phenyl-substituted derivatives in anticancer activity .

Thioacetic Acid Derivatives with Varied Heterocycles

Key Insight : The phenyl group in the target compound improves lipophilicity and membrane permeability, whereas mercapto (-SH) derivatives exhibit higher reactivity but lower stability .

Hybrid Heterocyclic Systems

Key Insight: Hybrid systems leverage synergistic effects between heterocycles. For example, azetidinone-thiadiazole hybrids show dual anti-inflammatory and analgesic actions, unlike standalone thiadiazole derivatives .

Q & A

Q. What are the established synthetic methodologies for preparing acetic acid derivatives with 1,3,4-thiadiazole moieties?

The synthesis typically involves a two-step process:

- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.

- Step 2 : Alkylation of these intermediates using chloroacetic acid derivatives (e.g., amides or esters) to introduce the sulfanylacetic acid group. This method allows for structural diversity by varying substituents (R groups) on the thiadiazole ring and alkylating agents .

Q. Which spectroscopic techniques are commonly employed to confirm the structure of these compounds?

Key techniques include:

- Elemental analysis : Validates molecular composition.

- ¹H NMR and IR spectroscopy : Confirm functional groups (e.g., thioether linkages, carbonyl groups) and substitution patterns.

- Thin-layer chromatography (TLC) : Assesses purity and reaction progress. These methods are critical for verifying the integrity of intermediates and final products .

Q. How are solubility and stability profiles determined for these derivatives?

- Solubility is tested in organic solvents (e.g., ethanol, DMF) and water. Most derivatives exhibit poor aqueous solubility, requiring recrystallization from ethanol for purification.

- Stability is assessed under varying pH and temperature conditions, often via accelerated degradation studies (e.g., mass balance analysis in acidic/basic/oxidative environments) .

Advanced Research Questions

Q. How can computational tools like PASS assist in predicting the biological activity of these derivatives?

The PASS (Prediction of Activity Spectra for Substances) program predicts pharmacological potential by analyzing structural motifs. For example:

- Antiproliferative activity is linked to the 1,3,4-thiadiazole core and electron-withdrawing substituents.

- Anticonvulsant activity correlates with hydrophobic substituents that enhance blood-brain barrier penetration. Computational predictions guide targeted synthesis, reducing experimental screening costs .

Q. How do structural modifications, such as varying substituents on the thiadiazole ring, influence pharmacological properties?

Substituent effects include:

- Electron-donating groups (e.g., methoxy) : Enhance antimicrobial activity by increasing membrane permeability.

- Aromatic substituents (e.g., phenyl) : Improve anticancer activity via π-π stacking interactions with cellular targets. Systematic structure-activity relationship (SAR) studies are recommended to optimize bioactivity .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

Discrepancies often arise from variations in substituents, assay conditions, or cell lines. Mitigation strategies include:

- Standardized assays : Use consistent protocols (e.g., MIC for antimicrobial studies, MTT for cytotoxicity).

- Comparative meta-analysis : Cross-reference data from studies with analogous substituents or scaffolds. For instance, conflicting cytotoxicity results for 2,4-dimethoxyphenyl derivatives may reflect differences in cell line sensitivity .

Q. What methodological approaches are used to predict acute toxicity during preclinical development?

Q. How can molecular docking studies optimize the design of derivatives targeting specific enzymes?

Docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like γ-aminobutyric acid (GABA) receptors or tubulin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.